molecular formula C10H17N3O2 B15300432 5-Amino-1-(2-methylpentyl)pyrimidine-2,4(1h,3h)-dione

5-Amino-1-(2-methylpentyl)pyrimidine-2,4(1h,3h)-dione

Cat. No.: B15300432
M. Wt: 211.26 g/mol
InChI Key: QCQJITBEDQFFQG-UHFFFAOYSA-N
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Description

5-Amino-1-(2-methylpentyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound is characterized by the presence of an amino group at position 5 and a 2-methylpentyl group at position 1 of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(2-methylpentyl)pyrimidine-2,4(1H,3H)-dione can be achieved through various synthetic routes. One common method involves the reaction of carbonyl compounds (such as esters, aldehydes, and ketones) with amidines in the presence of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron (II)-complex . This regioselective reaction facilitates the formation of the pyrimidine ring with the desired substituents.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(2-methylpentyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group and other substituents can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (such as hydrogen peroxide), reducing agents (such as sodium borohydride), and nucleophiles (such as alkyl halides) for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups into the pyrimidine ring.

Scientific Research Applications

5-Amino-1-(2-methylpentyl)pyrimidine-2,4(1H,3H)-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Amino-1-(2-methylpentyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For example, pyrimidine-based compounds are known to inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandin E2 (PGE2) and exerting anti-inflammatory effects . The compound may also interact with other enzymes and receptors, modulating various biological processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Amino-1-(2-methylpentyl)pyrimidine-2,4(1H,3H)-dione include:

Uniqueness

What sets this compound apart from similar compounds is its unique substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H17N3O2

Molecular Weight

211.26 g/mol

IUPAC Name

5-amino-1-(2-methylpentyl)pyrimidine-2,4-dione

InChI

InChI=1S/C10H17N3O2/c1-3-4-7(2)5-13-6-8(11)9(14)12-10(13)15/h6-7H,3-5,11H2,1-2H3,(H,12,14,15)

InChI Key

QCQJITBEDQFFQG-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)CN1C=C(C(=O)NC1=O)N

Origin of Product

United States

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